5-Amino-1H-pyrazole-3-carboxylic acid
Overview
Description
5-Amino-1H-pyrazole-3-carboxylic acid is an organic compound with the molecular formula C4H5N3O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. This compound is notable for its versatility in organic synthesis and medicinal chemistry, serving as a building block for more complex heterocyclic systems .
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives can interact with a wide range of biological targets, influencing various biochemical pathways .
Mode of Action
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with targets . This could result in changes in structure and properties, potentially affecting the compound’s biological activity .
Biochemical Pathways
They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Result of Action
It’s known that changes in the structure of pyrazoles can translate into changes in properties, potentially affecting their biological activities .
Biochemical Analysis
Biochemical Properties
Pyrazoles, the class of compounds to which it belongs, are known to exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the biochemical reactions where pyrazoles take part .
Molecular Mechanism
The molecular mechanism of action of 5-Amino-1H-pyrazole-3-carboxylic acid is not well-established. Pyrazoles are known to exhibit tautomerism, which may influence their reactivity and thus their mechanism of action .
Temporal Effects in Laboratory Settings
It is recommended to store this compound in a dark place, under an inert atmosphere, at room temperature for stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1H-pyrazole-3-carboxylic acid typically involves the reduction of 5-nitro-1H-pyrazole-3-carboxylic acid methyl ester. This reduction can be achieved using reagents such as tin(II) chloride or palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same reduction reaction, optimized for larger quantities and higher efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Tin(II) chloride (SnCl2) and palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products: The major products formed from these reactions include various substituted pyrazoles and pyrazolo[1,5-a]pyrimidines, which are valuable in medicinal chemistry .
Scientific Research Applications
5-Amino-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for drug development, particularly in the synthesis of anti-inflammatory and antiviral agents.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals .
Comparison with Similar Compounds
- 3-Amino-1H-pyrazole-4-carboxylic acid
- 5-Amino-1H-pyrazole-4-carboxylic acid methyl ester
- 3-Amino-1H-pyrazole-5-carboxylic acid
Uniqueness: 5-Amino-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a different set of properties that can be exploited in various applications, particularly in the synthesis of pyrazolo[1,5-a]pyrimidines .
Properties
IUPAC Name |
3-amino-1H-pyrazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-3-1-2(4(8)9)6-7-3/h1H,(H,8,9)(H3,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICASMSGEUGPHGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337489 | |
Record name | 5-Amino-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124004-31-5 | |
Record name | 5-Amino-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.